molecular formula C19H22N8 B2979448 N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105205-49-9

N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2979448
CAS RN: 1105205-49-9
M. Wt: 362.441
InChI Key: WLZHZSLSSMKJJE-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The imidazole and pyrimidine rings in the compound suggest that it might have properties similar to other imidazole and pyrimidine derivatives, which include a wide range of biological activities.


Molecular Structure Analysis

The compound contains an imidazole ring and a pyrimidine ring, which are both aromatic heterocycles. This means they have a cyclic, planar structure with a ring of pi electrons. This structure often contributes to the stability of these compounds and can affect their chemical reactivity .

Scientific Research Applications

Synthesis and Material Science

A novel unsymmetrical diamine monomer containing a triaryl imidazole pendant group was synthesized, highlighting the chemical's utility in creating soluble and thermally stable polyimides. These materials exhibited excellent solubility in polar solvents and high thermal stability, making them suitable for advanced material applications due to their inherent viscosity and glass transition temperatures (Ghaemy & Alizadeh, 2009).

Heterocyclic Chemistry

Research in heterocyclic chemistry produced fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation, showcasing the compound's role in facilitating the synthesis of novel heterocyclic structures with potential applications in medicinal chemistry and material science (Al‐Zaydi, 2009).

Photophysical Properties

The study of protic solvent induced dual fluorescence in related compounds, such as 2-(4'-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine, contributes to understanding the photophysical properties of similar chemical structures. This research could inform the development of new fluorescent materials or probes for scientific applications (Mishra et al., 2013).

Coordination Chemistry

In coordination chemistry, ligands designed for building metallic grids demonstrated the ability to encapsulate anions, offering insights into the construction of new types of metal-organic frameworks. These findings highlight the potential for using similar compounds in creating materials with specific encapsulation or catalytic properties (Manzano et al., 2008).

Crystallography and Structural Analysis

Research into the crystallography of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines revealed insights into hydrogen bonding and molecular organization, which are critical for the design of crystalline materials with desired properties. Such studies contribute to the broader field of crystal engineering and material science (Trilleras et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Many imidazole and pyrimidine derivatives have biological activity, and can act as inhibitors or activators of various enzymes .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the wide range of biological activities exhibited by imidazole and pyrimidine derivatives, it could be a promising area for further study .

properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-6-N-(3-imidazol-1-ylpropyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8/c1-13-4-5-15(10-14(13)2)23-17-16-11-22-26-18(16)25-19(24-17)21-6-3-8-27-9-7-20-12-27/h4-5,7,9-12H,3,6,8H2,1-2H3,(H3,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZHZSLSSMKJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCCCN4C=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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